N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a methoxyphenyl-substituted cyclopropanecarboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of Cyclopropanecarboxamide: The cyclopropanecarboxamide can be synthesized through a cyclopropanation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-(2-hydroxyphenyl)cyclopropanecarboxamide
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to the specific combination of functional groups and the structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(25,19-13-15-7-3-5-9-17(15)27-19)14-23-20(24)22(11-12-22)16-8-4-6-10-18(16)26-2/h3-10,13,25H,11-12,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKSVWVPZYFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.